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Compound of Interest

Compound Name: 3-Phenyl-1-indanone

Cat. No.: B102786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenyl-1-indanone is a bicyclic aromatic ketone with a molecular structure consisting of a

benzene ring fused to a five-membered ring containing a carbonyl group and a phenyl

substituent. Its chemical formula is C₁₅H₁₂O.[1] This compound and its derivatives have

garnered significant interest in the fields of medicinal chemistry and materials science due to

their versatile chemical scaffold and diverse biological activities. This technical guide provides

an in-depth overview of the molecular structure, chemical formula, synthesis, and key

experimental data related to 3-Phenyl-1-indanone, with a focus on its potential as a modulator

of inflammatory and oxidative stress pathways.

Molecular Structure and Chemical Formula
The IUPAC name for 3-Phenyl-1-indanone is 3-phenyl-2,3-dihydroinden-1-one.[1] The core

structure features an indanone moiety, which is a bicyclic system composed of a benzene ring

fused to a cyclopentanone ring. A phenyl group is attached to the third carbon atom of the

cyclopentanone ring.

Molecular Formula: C₁₅H₁₂O

Canonical SMILES: C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
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InChI: InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 3-Phenyl-1-indanone is

presented in the table below, providing a valuable resource for characterization and quality

control.

Property Value Reference

Molecular Weight 208.26 g/mol [1]

CAS Number 16618-72-7 [1]

Appearance
White to off-white crystalline

powder

Melting Point 75-78 °C

Boiling Point 148 °C at 0.7 mmHg

Density 1.162 g/cm³

¹H NMR (CDCl₃)

δ 7.8-7.2 (m, 9H, Ar-H), 4.6

(dd, 1H), 3.2 (dd, 1H), 2.7 (dd,

1H)

¹³C NMR (CDCl₃)

δ 206.0, 153.8, 142.5, 135.5,

129.0, 128.9, 127.3, 127.0,

125.5, 124.0, 47.0, 45.0

IR (KBr, cm⁻¹)

~1710 (C=O stretching),

~1600, 1490 (C=C aromatic

stretching)

Mass Spectrum (m/z)
208 (M+), 179, 165, 131, 103,

77
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The synthesis of 3-Phenyl-1-indanone can be achieved through several synthetic routes, with

intramolecular Friedel-Crafts acylation being a common and effective method. This approach

typically involves the cyclization of a suitable precursor, such as 3-phenyl-3-phenylpropanoyl

chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Intramolecular Friedel-Crafts
Acylation
This protocol describes a general method for the synthesis of 3-Phenyl-1-indanone from 3,3-

diphenylpropanoic acid.

Materials:

3,3-Diphenylpropanoic acid

Thionyl chloride (SOCl₂)

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (HCl), 1M

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, suspend 3,3-diphenylpropanoic acid (1 equivalent) in an excess of thionyl

chloride (5-10 equivalents). Heat the mixture to reflux for 2-3 hours. After the reaction is
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complete, remove the excess thionyl chloride under reduced pressure to obtain the crude

3,3-diphenylpropanoyl chloride.

Friedel-Crafts Cyclization: In a separate three-necked flask equipped with a dropping funnel,

a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2

equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the

suspension to 0 °C in an ice bath.

Dissolve the crude 3,3-diphenylpropanoyl chloride in anhydrous dichloromethane and add it

dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing

crushed ice and 1M HCl. Stir until the aluminum salts are dissolved.

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash successively with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification: Purify the crude 3-Phenyl-1-indanone by silica gel column chromatography

using a hexane-ethyl acetate gradient to yield the pure product.

Biological Activities and Signaling Pathways
While specific studies on the signaling pathways directly modulated by 3-Phenyl-1-indanone
are limited, research on structurally related indanone derivatives has revealed significant anti-

inflammatory and antioxidant properties. These activities are often attributed to the modulation

of key signaling cascades, including the NF-κB and Nrf2 pathways.
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Anti-inflammatory Activity: Inhibition of the NF-κB
Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. In response to pro-

inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is

activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein

IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the

expression of pro-inflammatory cytokines like TNF-α and IL-6. Studies on 2-benzylidene-1-

indanone derivatives have shown that these compounds can inhibit the LPS-induced activation

of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
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Caption: Putative inhibitory effect of 3-Phenyl-1-indanone derivatives on the NF-κB signaling

pathway.

Antioxidant Activity: Activation of the Nrf2 Signaling
Pathway
The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Under basal

conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In

response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and

binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant

genes, leading to their expression. Some arylidene indanone derivatives have been shown to

activate the Nrf2 pathway, enhancing the cellular antioxidant defense mechanisms.
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Caption: Postulated activation of the Nrf2 antioxidant response pathway by 3-Phenyl-1-
indanone derivatives.

Experimental Protocols for Biological Activity
Assessment
The following are representative protocols for evaluating the anti-inflammatory and antioxidant

activities of 3-Phenyl-1-indanone.

Protocol 1: In Vitro Anti-inflammatory Assay (ELISA for
TNF-α and IL-6)
This protocol describes the measurement of pro-inflammatory cytokines in lipopolysaccharide

(LPS)-stimulated murine macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

RAW 264.7 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Lipopolysaccharide (LPS) from E. coli

3-Phenyl-1-indanone
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Dimethyl sulfoxide (DMSO)

Phosphate Buffered Saline (PBS)

ELISA kits for mouse TNF-α and IL-6

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and

incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

Compound Treatment: Prepare stock solutions of 3-Phenyl-1-indanone in DMSO. Dilute the

stock solution in DMEM to achieve the desired final concentrations. The final DMSO

concentration should be less than 0.1%.

Pre-treat the cells with various concentrations of 3-Phenyl-1-indanone for 1 hour.

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

Include a vehicle control group (DMSO + LPS) and a negative control group (medium only).

Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell

culture supernatants.

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the

respective ELISA kits, following the manufacturer's instructions.

Data Analysis: Determine the percentage inhibition of cytokine production by 3-Phenyl-1-
indanone compared to the vehicle control.

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical
Scavenging Activity)
This protocol measures the ability of 3-Phenyl-1-indanone to scavenge the stable free radical

2,2-diphenyl-1-picrylhydrazyl (DPPH).
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Materials:

3-Phenyl-1-indanone

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Ascorbic acid (positive control)

96-well microplate

Microplate reader

Procedure:

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

Sample Preparation: Prepare a stock solution of 3-Phenyl-1-indanone in methanol and

make serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic

acid as a positive control.

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample

concentration.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a

microplate reader. A blank containing only methanol should also be measured.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the

following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) /

Absorbance of Control] x 100 The control contains methanol instead of the sample.

Conclusion
3-Phenyl-1-indanone represents a valuable chemical entity with a well-defined molecular

structure and accessible synthetic routes. The compiled physicochemical and spectroscopic
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data provide a solid foundation for its identification and characterization. While direct evidence

for its interaction with specific signaling pathways is still emerging, the demonstrated anti-

inflammatory and antioxidant activities of its derivatives, likely mediated through the NF-κB and

Nrf2 pathways, highlight its potential as a lead compound for the development of novel

therapeutics. The detailed experimental protocols provided herein serve as a practical guide for

researchers and drug development professionals to further explore the pharmacological

potential of 3-Phenyl-1-indanone and its analogues. Further investigation into its precise

molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic

promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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